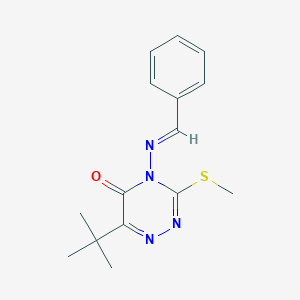

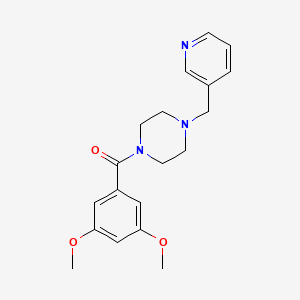

![molecular formula C19H29N3O3S B5592125 N,N-二甲基-3-氧代-2-(3-苯基丙基)-2,8-二氮杂螺[4.5]癸烷-8-磺酰胺](/img/structure/B5592125.png)

N,N-二甲基-3-氧代-2-(3-苯基丙基)-2,8-二氮杂螺[4.5]癸烷-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the precise 3D arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanisms of its reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, NMR, UV-Vis, etc.) .科学研究应用

Anticonvulsant Activity

Research has explored the design, synthesis, and pharmacological evaluation of novel sulfonamide derivatives, including structures closely related to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide, for their potential anticonvulsant activities. Studies employing maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice have identified compounds showing promising anticonvulsant activities. Notably, certain derivatives have demonstrated significant protective indices in MES tests, indicating their potential as anticonvulsant agents (Li et al., 2015).

Antihypertensive Activity

Compounds structurally similar to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide have been synthesized and evaluated for their antihypertensive activity. In particular, derivatives substituted with various functional groups have been screened in spontaneous hypertensive rat models, revealing some compounds' potential as antihypertensive agents. This research underscores the importance of structural modification in enhancing pharmacological activity (Caroon et al., 1981).

Antimicrobial and Detoxification Applications

Studies have also focused on the antimicrobial properties of N-halamine-coated cotton, where derivatives of N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide could potentially play a role. These materials, after undergoing chlorination, exhibit significant antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli O157:H7. Additionally, their application in detoxifying harmful substances highlights the versatile potential of these compounds in medical and environmental safety applications (Ren et al., 2009).

Antiviral Activity

The synthesis and evaluation of N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide derivatives for antiviral activity, specifically against influenza viruses, have been reported. Certain compounds have demonstrated significant inhibitory effects, acting as potential fusion inhibitors of the influenza virus. This suggests the potential for these compounds to contribute to antiviral therapeutics, offering a new approach to treating viral infections (Göktaş et al., 2012).

Chemical Synthesis and Molecular Docking

In addition to pharmacological applications, research has delved into the chemical synthesis aspects of compounds akin to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide. Microwave-assisted synthesis methods have been applied to create novel derivatives efficiently. Furthermore, molecular docking studies have provided insights into the interaction of these compounds with biological targets, aiding in the design of molecules with enhanced biological activity (Sayed et al., 2021).

属性

IUPAC Name |

N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-20(2)26(24,25)22-13-10-19(11-14-22)15-18(23)21(16-19)12-6-9-17-7-4-3-5-8-17/h3-5,7-8H,6,9-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDOBBYXJQFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

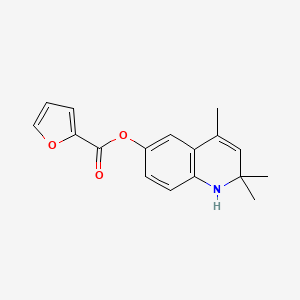

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

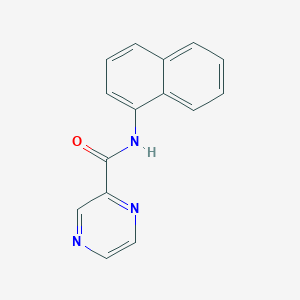

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

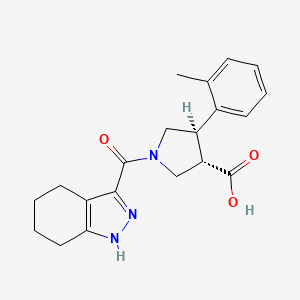

![[5-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5592089.png)

![2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5592094.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)

![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)

![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)